molecular formula C7H9NO4S B042924 3-Amino-4-methoxybenzenesulfonic acid CAS No. 98-42-0

3-Amino-4-methoxybenzenesulfonic acid

Cat. No.: B042924
CAS No.: 98-42-0
M. Wt: 203.22 g/mol
InChI Key: FLIOATBXVNLPLK-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybenzenesulfonic acid, also known as 4-Methoxymetanilic acid, is an organic compound with the molecular formula C₇H₉NO₄S. It is a white to light yellow crystalline powder that is soluble in water, alcohol, and ether. This compound is commonly used as an intermediate in the synthesis of dyes, pigments, and fluorescent brightening agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-methoxybenzenesulfonic acid can be synthesized through several methods. One common method involves the reaction of p-toluenesulfonyl chloride with p-anisidine to form the corresponding aromatic amine compound. This aromatic amine is then reacted with dilute hydrochloric acid to produce the target compound .

Another method involves the reaction of p-toluenesulfonyl chloride with p-methoxyphenol to form an aromatic phenol compound. This compound is then carboxylated and subsequently reacted with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired results .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxybenzenesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different fields.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Amino-4-methoxybenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, leading to the formation of various derivatives that exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methoxybenzenesulfonic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its methoxy group enhances its solubility in organic solvents, making it a versatile intermediate in various synthetic processes .

Properties

IUPAC Name

3-amino-4-methoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIOATBXVNLPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

167860-86-8
Record name 2-Aminoanisole-4-sulfonic acid homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167860-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9059171
Record name Benzenesulfonic acid, 3-amino-4-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-42-0
Record name 2-Aminoanisole-4-sulfonic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name o-Anisidine-p-sulfonic acid
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Record name 3-Amino-4-methoxybenzenesulfonic acid
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Record name Benzenesulfonic acid, 3-amino-4-methoxy-
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Record name Benzenesulfonic acid, 3-amino-4-methoxy-
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Record name 3-amino-4-methoxybenzenesulphonic acid
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Record name 3-AMINO-4-METHOXYBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the water solubility of poly(3-amino-4-methoxybenzenesulfonic acid)?

A1: The water solubility of poly(this compound) is a key property for its potential applications. [] This characteristic allows for easier processing and compatibility with aqueous systems, which is crucial in various fields such as biomedical applications and water-based conductive inks. []

Q2: Can the reactivity of functional groups in this compound be studied dynamically?

A2: Yes, the reactivity of functional groups in this compound can be dynamically investigated using techniques like hydrogen-isotope exchange reactions with tritiated water vapor. [] By observing the changes in specific activity over time, researchers can analyze the rate constants of individual functional groups and gain insights into their reactivity. []

Q3: What is the role of boron nitride nanomaterials in the context of this compound?

A3: Boron nitride nanomaterials, when combined with this compound, can be used to create an efficient and reusable solid acid catalyst. [] This catalyst has proven effective in synthesizing biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives under microwave irradiation. [] This highlights the potential of using this compound in combination with nanomaterials for catalytic applications in organic synthesis. []

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